Deoxycholsäure-d5

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

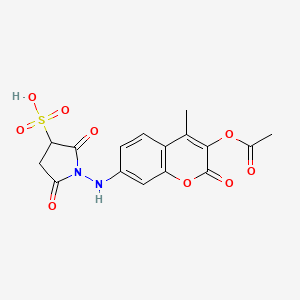

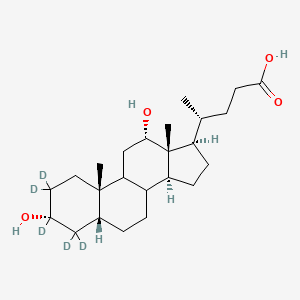

Deoxycholic Acid-d5, also known as [2H5]-Deoxycholic Acid, is a deuterium-labeled derivative of deoxycholic acid. It is a secondary bile acid that is produced by the intestinal bacteria from cholic acid. The compound is characterized by the presence of five deuterium atoms, which replace five hydrogen atoms in the deoxycholic acid molecule. This labeling makes it particularly useful in various scientific research applications, including metabolic studies and drug development.

Wissenschaftliche Forschungsanwendungen

Deoxycholic Acid-d5 has a wide range of applications in scientific research, including:

Metabolic Studies: Used as a tracer in metabolic studies to understand the metabolism of bile acids.

Drug Development: Employed in the development of drugs targeting bile acid pathways.

Biological Research: Used to study the role of bile acids in various biological processes, including lipid metabolism and cell signaling.

Medical Research: Investigated for its potential therapeutic applications in treating conditions like non-alcoholic fatty liver disease and obesity.

Wirkmechanismus

Target of Action

Deoxycholic Acid-d5, also known as (4R)-4-[(3R,5R,10S,12S,13R,14S,17R)-2,2,3,4,4-pentadeuterio-3,12-dihydroxy-10,13-dimethyl-1,5,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pentanoic acid, primarily targets the G protein-coupled bile acid receptor TGR5 . This receptor plays a crucial role in stimulating brown adipose tissue (BAT) thermogenic activity .

Mode of Action

As a bile acid, Deoxycholic Acid-d5 emulsifies fat in the gut. When synthetically derived Deoxycholic Acid-d5 is injected, it stimulates a targeted breakdown of adipose cells by disrupting the cell membrane and causing adipocytolysis . This disruption of the cell membrane leads to the destruction of fat cells in the tissue .

Biochemical Pathways

Deoxycholic Acid-d5 affects several biochemical pathways. It has been found to enhance the replication of the transmissible gastroenteritis virus (TGEV) by inhibiting the phosphorylation of NF-κB and STAT3 . This interaction significantly contributes to the formation of amyloid beta, a key hallmark in the pathology of neurodegenerative diseases .

Pharmacokinetics

It is known that the systemic exposure to cholic acid tends to increase as the dose of deoxycholic acid-d5 increases . The blood lipid profiles and deoxycholic acid levels appear to be unaffected by Deoxycholic Acid-d5 treatment .

Result of Action

The primary result of Deoxycholic Acid-d5’s action is the breakdown of adipose cells, leading to an inflammatory reaction and clearing of the adipose tissue remnants by macrophages . This process results in the improvement of the appearance of moderate to severe fullness associated with submental fat in adults .

Action Environment

Protein-rich tissues like muscle and skin are unaffected by Deoxycholic Acid-d5, contributing to its safety profile .

Safety and Hazards

Zukünftige Richtungen

Biochemische Analyse

Biochemical Properties

Deoxycholic Acid-d5 interacts with various enzymes and proteins. It is specifically responsible for activating the G protein-coupled bile acid receptor TGR5, which stimulates brown adipose tissue (BAT) thermogenic activity . The interactions of Deoxycholic Acid-d5 with these biomolecules are essential for its function in the body.

Cellular Effects

Deoxycholic Acid-d5 has significant effects on various types of cells and cellular processes. It has been shown to enhance the overgrowth, migration, and invasion of certain cell lines . It influences cell function by interacting with cell signaling pathways and affecting gene expression .

Molecular Mechanism

The mechanism of action of Deoxycholic Acid-d5 involves its interaction with biomolecules at the molecular level. When injected, it stimulates a targeted breakdown of adipose cells by disrupting the cell membrane and causing adipocytolysis . This results in an inflammatory reaction and clearing of the adipose tissue remnants by macrophages .

Temporal Effects in Laboratory Settings

Over time in laboratory settings, Deoxycholic Acid-d5 has been observed to have long-term effects on cellular function

Dosage Effects in Animal Models

The effects of Deoxycholic Acid-d5 vary with different dosages in animal models At certain thresholds, it has been observed to have significant effects, and at high doses, there may be toxic or adverse effects

Metabolic Pathways

Deoxycholic Acid-d5 is involved in several metabolic pathways. It is one of the secondary bile acids, which are metabolic byproducts of intestinal bacteria . The primary bile acids secreted by the liver are cholic acid and chenodeoxycholic acid, which are metabolized by bacteria into secondary bile acids, including Deoxycholic Acid-d5 .

Transport and Distribution

Deoxycholic Acid-d5 is transported and distributed within cells and tissues. It can autonomously penetrate the blood-brain barrier and accumulate in the brain, thereby affecting its receptor or target protein functions .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Deoxycholic Acid-d5 involves the introduction of deuterium into the deoxycholic acid molecule. This can be achieved through several chemical reactions, including:

Hydrogen-Deuterium Exchange: This method involves the exchange of hydrogen atoms in deoxycholic acid with deuterium atoms using deuterated solvents and catalysts.

Deuterium Gas Exposure: Deoxycholic acid can be exposed to deuterium gas under specific conditions to achieve deuteration.

Industrial Production Methods: Industrial production of Deoxycholic Acid-d5 typically involves the use of advanced chemical synthesis techniques to ensure high purity and yield. The process may include:

Catalytic Deuteration: Using catalysts such as palladium on carbon to facilitate the exchange of hydrogen with deuterium.

Purification: Techniques such as chromatography and crystallization are employed to purify the final product.

Analyse Chemischer Reaktionen

Types of Reactions: Deoxycholic Acid-d5 undergoes various chemical reactions, including:

Oxidation: Deoxycholic Acid-d5 can be oxidized to form keto derivatives using oxidizing agents like potassium permanganate.

Reduction: The compound can be reduced to form hydroxy derivatives using reducing agents such as lithium aluminum hydride.

Substitution: Deoxycholic Acid-d5 can undergo substitution reactions where functional groups are replaced with other groups.

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Solvents: Deuterated solvents like deuterated chloroform and deuterated methanol.

Major Products:

Keto Derivatives: Formed through oxidation.

Hydroxy Derivatives: Formed through reduction.

Substituted Derivatives: Formed through substitution reactions.

Vergleich Mit ähnlichen Verbindungen

Deoxycholic Acid: The non-deuterated form of Deoxycholic Acid-d5.

Chenodeoxycholic Acid: Another bile acid with similar properties but different molecular structure.

Ursodeoxycholic Acid: A bile acid used in the treatment of gallstones and liver diseases.

Uniqueness: Deoxycholic Acid-d5 is unique due to its deuterium labeling, which makes it particularly useful in research applications requiring precise tracking and analysis of metabolic pathways. The presence of deuterium atoms also enhances the stability of the compound, making it more resistant to metabolic degradation compared to its non-deuterated counterpart.

Eigenschaften

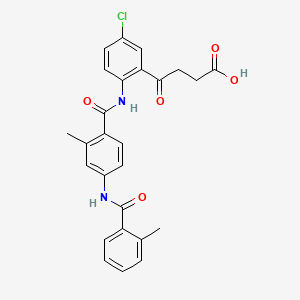

| { "Design of the Synthesis Pathway": "The synthesis pathway of Deoxycholic Acid-d5 involves the modification of the Deoxycholic Acid molecule by replacing five hydrogen atoms with deuterium atoms. This can be achieved through a multi-step reaction process.", "Starting Materials": [ "Deoxycholic Acid", "Deuterium oxide (D2O)", "Sodium borodeuteride (NaBD4)", "Methanol (CH3OH)", "Hydrochloric acid (HCl)", "Sodium hydroxide (NaOH)" ], "Reaction": [ "Step 1: Synthesis of Deoxycholic Acid-d4 - Deoxycholic Acid is reacted with D2O in the presence of NaBD4 and methanol to produce Deoxycholic Acid-d4.", "Step 2: Synthesis of Deoxycholic Acid-d5 - Deoxycholic Acid-d4 is further reacted with D2O and HCl to produce a mixture of Deoxycholic Acid-d4 and Deoxycholic Acid-d5.", "Step 3: Separation of Deoxycholic Acid-d5 - The mixture obtained from step 2 is then treated with NaOH to selectively separate Deoxycholic Acid-d5 from the mixture.", "Step 4: Purification of Deoxycholic Acid-d5 - The separated Deoxycholic Acid-d5 is then purified using various techniques such as column chromatography and recrystallization to obtain the final product." ] } | |

CAS-Nummer |

52840-14-9 |

Molekularformel |

C24H40O4 |

Molekulargewicht |

397.6 g/mol |

IUPAC-Name |

(4R)-4-[(3R,5R,8R,9S,10S,12S,13R,14S,17R)-2,2,3,4,4-pentadeuterio-3,12-dihydroxy-10,13-dimethyl-1,5,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pentanoic acid |

InChI |

InChI=1S/C24H40O4/c1-14(4-9-22(27)28)18-7-8-19-17-6-5-15-12-16(25)10-11-23(15,2)20(17)13-21(26)24(18,19)3/h14-21,25-26H,4-13H2,1-3H3,(H,27,28)/t14-,15-,16-,17+,18-,19+,20+,21+,23+,24-/m1/s1/i10D2,12D2,16D |

InChI-Schlüssel |

KXGVEGMKQFWNSR-ANCDPKSQSA-N |

Isomerische SMILES |

[2H][C@]1(C(C[C@]2([C@@H](C1([2H])[2H])CC[C@@H]3[C@@H]2C[C@@H]([C@]4([C@H]3CC[C@@H]4[C@H](C)CCC(=O)O)C)O)C)([2H])[2H])O |

SMILES |

CC(CCC(=O)O)C1CCC2C1(C(CC3C2CCC4C3(CCC(C4)O)C)O)C |

Kanonische SMILES |

CC(CCC(=O)O)C1CCC2C1(C(CC3C2CCC4C3(CCC(C4)O)C)O)C |

Synonyme |

3α,12α-Dihydroxy-5β-cholanic Acid-d5; 3α,12α-Dihydroxy-5β-cholanoic Acid-d5; 3α,12α-Dihydroxycholanic Acid-d5; 5β-Cholanic Acid-3α,12α-diol-d5; 5β-Deoxycholic Acid-d5; 7-Deoxycholic Acid-d5; Cholerebic-d5; Cholorebic-d5; Degalol-d5; Deoxycholatic Aci |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.